molecular formula C8H8FNO B12994413 3-Fluoro-4-(methylamino)benzaldehyde

3-Fluoro-4-(methylamino)benzaldehyde

Cat. No.: B12994413
M. Wt: 153.15 g/mol
InChI Key: XXQHDESKECPTJJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent to introduce the fluorine atom at the desired position . Another method involves the direct fluorination of 4-(methylamino)benzaldehyde using a suitable fluorinating reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen-exchange reactions. These reactions are carried out in specialized reactors designed to handle the reagents and conditions required for efficient fluorination. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-4-(methylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and the methylamino group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(methylamino)benzaldehyde is unique due to the presence of both the fluorine atom and the methylamino group.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

3-fluoro-4-(methylamino)benzaldehyde

InChI

InChI=1S/C8H8FNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3

InChI Key

XXQHDESKECPTJJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C=O)F

Origin of Product

United States

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